molecular formula C33H35N3O2 B12897294 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one CAS No. 304698-49-5

7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one

Cat. No.: B12897294
CAS No.: 304698-49-5
M. Wt: 505.6 g/mol
InChI Key: IFICWKLGQIUNEX-UHFFFAOYSA-N
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Description

7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a furo[3,4-b]pyridin-5(7H)-one core with two indole groups substituted at the 7-position, each bearing butyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one typically involves multi-step organic reactionsCommon reagents used in these steps include various alkylating agents, catalysts, and solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s indole groups are known to interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-bis(1H-indol-3-yl)methylpiperazine-2,5-dione
  • tert-butyl (1H-indol-3-yl)methylcarbamate
  • 1H-Indole-3-ethanamine, N-methyl-

Uniqueness

7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one stands out due to its unique furo[3,4-b]pyridin-5(7H)-one core and the specific substitution pattern of the indole groups.

Properties

CAS No.

304698-49-5

Molecular Formula

C33H35N3O2

Molecular Weight

505.6 g/mol

IUPAC Name

7,7-bis(1-butyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C33H35N3O2/c1-5-7-20-35-22(3)29(24-14-9-11-17-27(24)35)33(31-26(32(37)38-33)16-13-19-34-31)30-23(4)36(21-8-6-2)28-18-12-10-15-25(28)30/h9-19H,5-8,20-21H2,1-4H3

InChI Key

IFICWKLGQIUNEX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=CC=N4)C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCC)C)C

Origin of Product

United States

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